(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide
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Overview
Description
(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a pyridine ring, and an amide functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropylamine derivative, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The final step involves the formation of the amide bond under controlled conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like crystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution on the pyridine ring.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Amines.
Substitution: Brominated or nitrated pyridine derivatives.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. The exact pathways and molecular targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
®-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide: The enantiomer of the compound, which may exhibit different biological activity.
2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-propionamide: A structurally similar compound with a different amide side chain.
2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-acetamide: Another analog with a shorter amide side chain.
Uniqueness: (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropyl group provides rigidity, while the pyridine ring offers aromaticity and potential for further functionalization.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-3-methyl-N-(pyridin-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10(2)13(15)14(18)17(12-6-7-12)9-11-5-3-4-8-16-11/h3-5,8,10,12-13H,6-7,9,15H2,1-2H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCNJNSQKYECAX-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=CC=N1)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC=CC=N1)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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